molecular formula C12H8F3NOS2 B2546887 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one CAS No. 860651-28-1

2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one

Cat. No.: B2546887
CAS No.: 860651-28-1
M. Wt: 303.32
InChI Key: ROSUPZSEHYMLBU-TWGQIWQCSA-N
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Description

2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one is a complex organic molecule that belongs to the thiazolone class. This compound has attracted considerable interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. The structure features a methylsulfanyl group and a trifluoromethylphenyl moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one typically involves a multi-step process. The starting materials include thiazoles, trifluoromethyl-substituted benzaldehydes, and methylsulfanyl reagents.

  • Thiazole Formation: The synthesis begins with the formation of the thiazole ring. This is usually achieved through a condensation reaction between a thiourea derivative and α-haloketone under acidic or basic conditions.

  • Aldol Condensation: The subsequent step involves an aldol condensation between the thiazole derivative and the trifluoromethyl-substituted benzaldehyde. This step often requires the presence of a base such as sodium hydroxide to facilitate the formation of the carbon-carbon double bond.

  • Introduction of Methylsulfanyl Group: The final step introduces the methylsulfanyl group. This can be achieved by nucleophilic substitution of a suitable leaving group on the thiazole with methylthiolate (CH₃S⁻).

Industrial Production Methods

For industrial production, optimized conditions are necessary to ensure high yields and purity. Large-scale synthesis may employ continuous flow reactors to streamline the multi-step process, minimize side reactions, and reduce production time. Catalysts such as phase-transfer catalysts can enhance reaction efficiency, and advanced purification techniques, including recrystallization and chromatography, are utilized to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) to form sulfoxides or sulfones.

  • Reduction: Reduction reactions typically target the carbon-carbon double bond, which can be reduced to a single bond using reagents like sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the methylsulfanyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Nucleophiles: Amines, thiols, halides

Major Products Formed

  • Oxidation Products: Sulfoxides, sulfones

  • Reduction Products: Saturated thiazoles

  • Substitution Products: Amino-thiazoles, thioethers

Scientific Research Applications

2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one is used in various research fields:

  • Chemistry: As a reagent for synthesizing complex organic molecules.

  • Biology: For studying biochemical pathways and enzyme interactions.

  • Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. In medicinal chemistry, it may inhibit key enzymes or disrupt cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-5-{(Z)-[2-chlorophenyl]methylidene}-1,3-thiazol-4-one

  • 2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]ethylidene}-1,3-thiazol-4-one

These compounds share similar structural motifs but differ in substituents, influencing their chemical reactivity and biological activity.

Uniqueness

What sets 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one apart is its trifluoromethyl group, which imparts unique electronic and steric properties. This feature enhances its stability and biological activity, making it a compound of significant interest in various scientific fields.

Properties

IUPAC Name

(5Z)-2-methylsulfanyl-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NOS2/c1-18-11-16-10(17)9(19-11)6-7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSUPZSEHYMLBU-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(=CC2=CC=CC=C2C(F)(F)F)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)/C(=C/C2=CC=CC=C2C(F)(F)F)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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